

N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Hydroxypropionamidine**

Cat. No.: **B1353227**

[Get Quote](#)

For Immediate Release

[CITY, STATE] – December 28, 2025 – In a move to facilitate advanced research and development in medicinal chemistry, a comprehensive technical guide on the physicochemical properties of **N-Hydroxypropionamidine** has been compiled. This document, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the compound's key characteristics, supported by available data and standardized experimental protocols.

N-Hydroxypropionamidine (IUPAC name: N'-hydroxypropanimidamide), a member of the N-hydroxyamidine class of compounds, holds significant interest in pharmaceutical sciences. These compounds are recognized for their potential as prodrugs for amidines, a class of molecules with diverse biological activities. The N-hydroxy functionality can improve oral bioavailability by reducing the basicity of the otherwise strongly basic amidine group.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **N-Hydroxypropionamidine** is presented below. It is important to note that while computational predictions offer valuable insights, experimentally determined data is crucial for precise applications.

Property	Value	Source
Molecular Formula	<chem>C3H8N2O</chem>	PubChem[1]
Molecular Weight	88.11 g/mol	PubChem[1]
XLogP3 (Predicted)	-0.1	PubChem[1]
Boiling Point (Predicted)	132.8 ± 23.0 °C at 760 mmHg	ChemScene[2]
Density (Predicted)	1.12 ± 0.1 g/cm³	ChemBK[3]
pKa (Predicted)	7.48 ± 0.69	ChemBK[3]
Physical Form	Viscous Liquid (Colorless to off-white)	ChemScene[2]
Water Solubility	Slightly soluble in water	ChemBK[3]
Hygroscopicity	Hygroscopic	Propionamidoxime Safety Data Sheet[1]

Experimental Protocols

To aid researchers in verifying and expanding upon the existing data, this guide outlines standardized experimental methodologies for determining key physicochemical parameters.

Melting and Boiling Point Determination

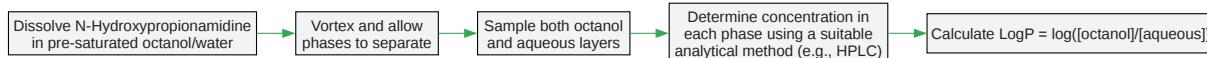
The melting and boiling points are fundamental physical constants that provide an indication of purity.

- Melting Point: For solid derivatives, the capillary method is standard. A small, dried sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded as the melting point.[4]
- Boiling Point: Due to the predicted liquid nature of **N-Hydroxypropionamidine** at room temperature, its boiling point can be determined by distillation. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.

Solubility Determination

Aqueous solubility is a critical determinant of a compound's bioavailability. The shake-flask method is a widely accepted protocol.

Experimental Workflow for Solubility Determination


[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility assay.

Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Workflow for LogP Determination

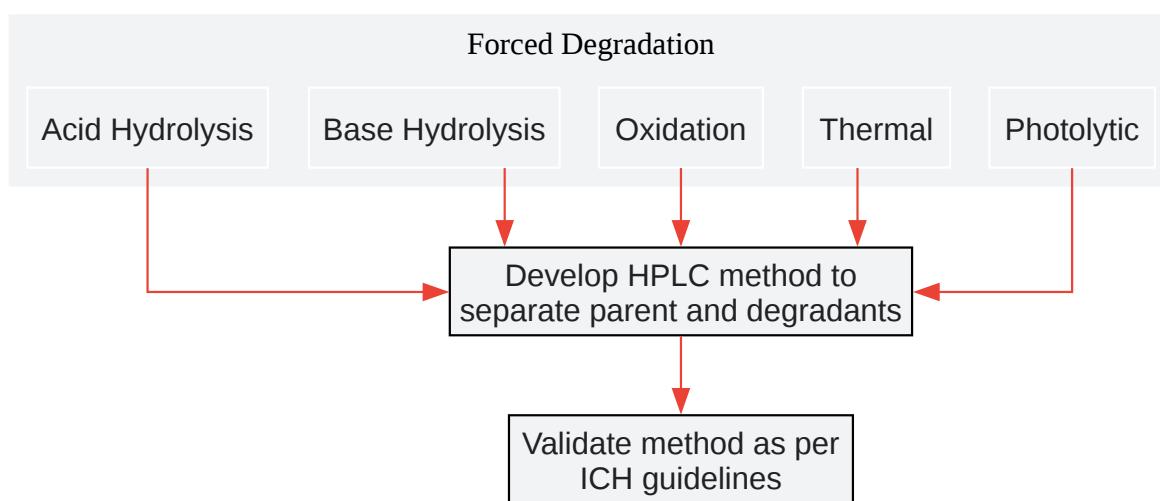
[Click to download full resolution via product page](#)

Caption: Workflow for determining the LogP value.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. Potentiometric titration or UV-spectrophotometric methods are commonly employed.

Stability and Degradation

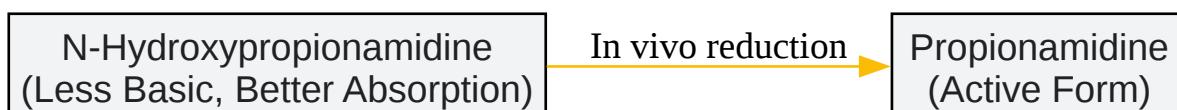

The stability of a drug candidate is a critical parameter affecting its shelf-life and efficacy. Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Conditions:

- Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl).
- Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 M NaOH).
- Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂).
- Thermal Degradation: Heating the solid or solution.
- Photodegradation: Exposure to UV and visible light.

A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products formed under these stress conditions.[\[5\]](#)

Logical Flow for Stability Indicating Method Development


[Click to download full resolution via product page](#)

Caption: Process for developing a stability-indicating HPLC method.

Biological Context: Prodrug Potential

N-hydroxyamidines, such as **N-Hydroxypropionamidine**, are often investigated as prodrugs of amidines. The N-hydroxy group reduces the basicity of the amidine, which can lead to improved oral absorption. In vivo, the N-hydroxy group can be metabolically reduced to the active amidine.

Prodrug Activation Pathway

[Click to download full resolution via product page](#)

Caption: Prodrug concept for **N-Hydroxypropionamidine**.

Synthesis and Characterization

The synthesis of **N-Hydroxypropionamidine** can be achieved through the reaction of propionitrile with hydroxylamine. Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure, while High-Performance Liquid Chromatography (HPLC) is used to assess its purity.[4][6]

This technical guide serves as a foundational resource for the scientific community. Further experimental validation of the predicted properties is encouraged to build a more complete and accurate profile of **N-Hydroxypropionamidine**, thereby accelerating its potential application in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. Buy Maltotetraitol (EVT-337987) | 66767-99-5 [evitachem.com]
- To cite this document: BenchChem. [N-Hydroxypropionamidine: A Comprehensive Physicochemical Profile for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353227#what-are-the-physicochemical-properties-of-n-hydroxypropionamidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com